molecular formula C9H9NO4 B178851 3-Methyl-2-nitrophenylacetic acid CAS No. 18710-86-6

3-Methyl-2-nitrophenylacetic acid

Cat. No.: B178851
CAS No.: 18710-86-6
M. Wt: 195.17 g/mol
InChI Key: MFWFLUXZQHVVHO-UHFFFAOYSA-N
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Description

3-Methyl-2-nitrophenylacetic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of phenylacetic acid, characterized by the presence of a methyl group at the third position and a nitro group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-nitrophenylacetic acid typically involves the nitration of 3-methylphenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-nitrophenylacetic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens, under acidic or basic conditions.

Major Products Formed:

    Reduction: 3-Methyl-2-aminophenylacetic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-2-nitrophenylacetic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Methyl-3-nitrophenylacetic acid: Similar structure but with different positional isomerism.

    3-Nitrophenylacetic acid: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness: 3-Methyl-2-nitrophenylacetic acid is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical properties and potential applications. The presence of both groups allows for diverse reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(3-methyl-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-3-2-4-7(5-8(11)12)9(6)10(13)14/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWFLUXZQHVVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549194
Record name (3-Methyl-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18710-86-6
Record name (3-Methyl-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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